4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE
CAS No.: 898785-07-4
Cat. No.: VC2293784
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898785-07-4 |
|---|---|
| Molecular Formula | C11H13FO2 |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | 2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
| Standard InChI Key | IERCIBAMOUQEGX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CC2OCCO2)F |
| Canonical SMILES | CC1=C(C=CC(=C1)CC2OCCO2)F |
Introduction
Structural Characteristics and Identification
4-Fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . This compound is also known by its systematic name 2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane, which more clearly describes its structural arrangement. The compound features a benzene ring substituted with a fluorine atom at the para position and a methyl group at the meta position, with a dioxolane ring attached via a methylene bridge. This chemical structure creates a molecule with both hydrophobic and hydrophilic regions, contributing to its potential utility in various applications.
The compound is registered with CAS number 898785-07-4, providing a unique identifier for chemical database searches and regulatory purposes . Its structure can be represented through various chemical notations, including standard InChI (InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3) and SMILES notation (CC1=C(C=CC(=C1)CC2OCCO2)F), which are essential for computational chemistry and database searching.
Chemical Structure Elements
The compound contains several key structural features that define its chemical behavior:
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A benzene ring core, providing aromaticity and stability
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A fluorine substitution at the para position, which affects electronic distribution
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A methyl group at the meta position, introducing steric effects
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A 1,3-dioxolane ring connected via a methylene bridge, adding a cyclic ether functionality
These structural elements combine to create a molecule with unique electronic and steric properties that influence its reactivity patterns and potential applications in synthetic chemistry.
Physical and Chemical Properties
The physical and chemical properties of 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene provide insights into its behavior under various conditions and its potential utility in chemical processes. Although many of the reported properties are based on predictive models rather than experimental determinations, they offer valuable guidance for handling and application development.
Physical Properties
The key physical properties of 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 196.22 g/mol | |
| Physical State | Presumed solid at room temperature | - |
| Boiling Point | 268.7±30.0 °C (Predicted) | |
| Density | 1.157±0.06 g/cm³ (Predicted) | |
| PubChem Compound ID | 24727783 |
The predicted boiling point of 268.7±30.0 °C suggests that the compound has relatively high thermal stability, which is important for applications requiring elevated temperatures . The predicted density of 1.157±0.06 g/cm³ indicates that the compound is denser than water, a property that could be relevant for extraction and purification procedures .
Chemical Reactivity
While specific reactivity data for 4-fluoro-3-methyl (1,3-dioxolan-2-ylmethyl)benzene is limited in the available literature, its structure suggests several potential reactivity patterns:
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The benzene ring may undergo typical aromatic substitution reactions, though the presence of the fluorine and methyl substituents will influence the regioselectivity of such reactions.
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The 1,3-dioxolane group, being an acetal, may be susceptible to acid-catalyzed hydrolysis, potentially serving as a protecting group for an aldehyde functionality.
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The fluorine substituent introduces unique electronic effects that could influence the compound's behavior in various chemical transformations.
These predicted reactivity patterns would need to be confirmed through experimental studies, which appear to be limited in the current scientific literature.
| Supplier | Product Number | Purity | Package Size | Price (2021) |
|---|---|---|---|---|
| Rieke Metals | 8100a | 97% | 1g | $318 |
| Matrix Scientific | 104313 | Not specified | 1g | $319 |
| Matrix Scientific | 104313 | Not specified | 2g | $489 |
| Rieke Metals | 8100a | 97% | 2g | $515 |
| Matrix Scientific | 104313 | Not specified | 5g | $753 |
This pricing structure, with the cost per gram decreasing at larger quantities, is typical for specialty research chemicals . The substantial cost indicates that the compound is likely produced through multi-step synthesis rather than extracted from natural sources.
Synthetic Approaches
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The compound might be synthesized from a 4-fluoro-3-methylbenzaldehyde precursor through acetalization with ethylene glycol to form the 1,3-dioxolane ring.
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Alternatively, a 4-fluoro-3-methylbenzyl halide might undergo nucleophilic substitution with a preformed 1,3-dioxolane anion.
These proposed synthetic routes would need to be validated through experimental work or more detailed literature searches.
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